molecular formula C14H21ClN2O3 B13849099 tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate

tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate

Cat. No.: B13849099
M. Wt: 300.78 g/mol
InChI Key: DXHWWVRACBPYGP-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a phenoxyethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxyethylamine Intermediate: This step involves the reaction of 2-amino-5-chloro-4-methylphenol with an appropriate alkylating agent to form the phenoxyethylamine intermediate.

    Carbamate Formation: The phenoxyethylamine intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired tert-butyl carbamate product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or base.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives, such as nitro or hydroxylated compounds.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted derivatives, where the amino or chloro groups are replaced by other functional groups.

Scientific Research Applications

Chemistry: tert-Butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme activity, receptor binding, and cellular uptake.

Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. It can be employed in the manufacture of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler analog used in organic synthesis and as a protecting group for amines.

    tert-Butyl N-methylcarbamate: Another analog with a methyl group instead of the phenoxyethylamine moiety.

    tert-Butyl N-(2-bromoethyl)carbamate: A related compound with a bromoethyl group, used in different synthetic applications.

Uniqueness: tert-Butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate is unique due to its specific structure, which combines a tert-butyl carbamate group with a phenoxyethylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H21ClN2O3

Molecular Weight

300.78 g/mol

IUPAC Name

tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate

InChI

InChI=1S/C14H21ClN2O3/c1-9-7-11(16)12(8-10(9)15)19-6-5-17-13(18)20-14(2,3)4/h7-8H,5-6,16H2,1-4H3,(H,17,18)

InChI Key

DXHWWVRACBPYGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OCCNC(=O)OC(C)(C)C)N

Origin of Product

United States

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